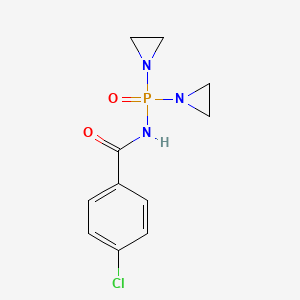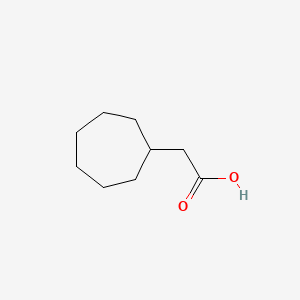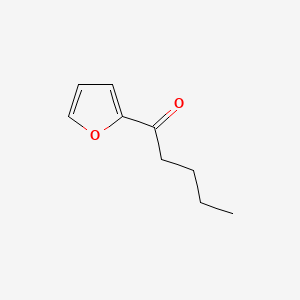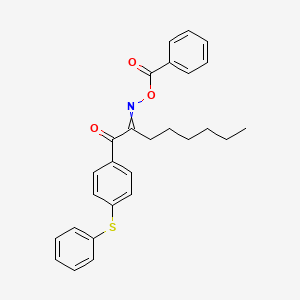
1,2-オクタンジオン、1-(4-(フェニルチオ)フェニル)-、2-(O-ベンゾイルオキシム)
概要
説明
1,2-Octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-benzoyloxime) is an organic compound with the molecular formula C27H27NO3S. It is known for its unique structure, which includes a phenylthio group attached to a phenyl ring, an octanedione core, and an O-benzoyloxime moiety. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including chemistry and industry .
科学的研究の応用
1,2-Octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-benzoyloxime) has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of photoinitiators for UV-curable coatings and inks .
作用機序
In the case of “1,2-Octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-benzoyloxime)”, it might absorb light and undergo a series of reactions to produce radicals. These radicals can then initiate the polymerization of monomers to form a polymer . The phenylthio group might enhance the absorption of light, making the compound more efficient as a photoinitiator .
生化学分析
Biochemical Properties
1,2-Octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-benzoyloxime) plays a significant role in biochemical reactions, particularly in photopolymerization. It interacts with enzymes, proteins, and other biomolecules through its oxime and phenylthio groups. These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. The compound’s ability to absorb light and generate reactive species makes it an effective photoinitiator in various biochemical processes .
Cellular Effects
The effects of 1,2-Octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-benzoyloxime) on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress, leading to changes in the expression of genes involved in antioxidant defense. Additionally, it can modulate cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites within the cell .
Molecular Mechanism
At the molecular level, 1,2-Octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-benzoyloxime) exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s photoinitiating properties allow it to generate reactive species upon light absorption, which can then interact with cellular components, causing changes in gene expression and protein function. These interactions are crucial for its role in photopolymerization and other biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-benzoyloxime) can change over time. The compound’s stability and degradation are influenced by factors such as light exposure, temperature, and pH. Over time, the compound may degrade into smaller molecules, which can have different biochemical effects. Long-term studies have shown that prolonged exposure to the compound can lead to cumulative changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1,2-Octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-benzoyloxime) vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. High doses of the compound can be toxic, leading to adverse effects such as oxidative stress, inflammation, and tissue damage .
Metabolic Pathways
1,2-Octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-benzoyloxime) is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, 1,2-Octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-benzoyloxime) is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution is influenced by factors such as its chemical properties, the presence of binding proteins, and the cellular environment .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 1,2-Octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-benzoyloxime) involves multiple steps. One common method includes the following steps :
- Dissolve diphenyl sulfide in dichloroethane and cool the solution to about 0°C.
- Add aluminum trichloride to the solution while maintaining the temperature.
- Slowly add n-octanoyl chloride dropwise over three hours.
- After the addition, allow the reaction to proceed, monitoring it using TLC or liquid chromatography.
- Pour the reaction mixture into dilute hydrochloric acid ice water for hydrolysis.
- Separate the organic phase, neutralize it with sodium hydroxide solution, and dry it.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced equipment and automation helps in maintaining consistency and efficiency .
化学反応の分析
Types of Reactions
1,2-Octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-benzoyloxime) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles
Major Products
Sulfoxides and sulfones: Formed through oxidation.
Amines: Formed through reduction of the oxime group.
Substituted derivatives: Formed through substitution reactions
類似化合物との比較
Similar Compounds
1,2-Octanedione, 1-(4-(phenylthio)phenyl)-: Lacks the O-benzoyloxime group.
1,2-Octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-methyloxime): Contains a methyloxime group instead of a benzoyloxime group
Uniqueness
1,2-Octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-benzoyloxime) is unique due to its combination of functional groups, which confer distinct reactivity and properties. The presence of both the phenylthio and benzoyloxime groups allows for versatile applications in synthesis and research .
特性
IUPAC Name |
[[1-oxo-1-(4-phenylsulfanylphenyl)octan-2-ylidene]amino] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO3S/c1-2-3-4-11-16-25(28-31-27(30)22-12-7-5-8-13-22)26(29)21-17-19-24(20-18-21)32-23-14-9-6-10-15-23/h5-10,12-15,17-20H,2-4,11,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCXTTRLSIDGPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=NOC(=O)C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)SC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253585-83-0 | |
| Record name | 1-[4-(Phenylthio)phenyl]-1,2-octanedione 2-(O-benzoyloxime) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=253585-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Octanedione, 1-[4-(phenylthio)phenyl]-, 2-(O-benzoyloxime) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-[4-(phenylthio)phenyl]octane-1,2-dione 2-(O-benzoyloxime) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.431 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-Octanedione, 1-[4-(phenylthio)phenyl]-, 2-(O-benzoyloxime) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


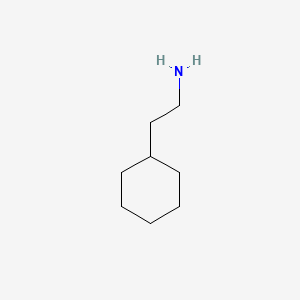
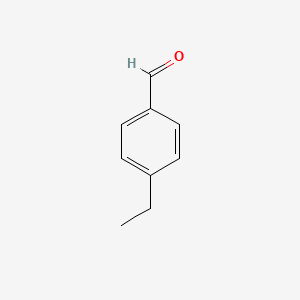
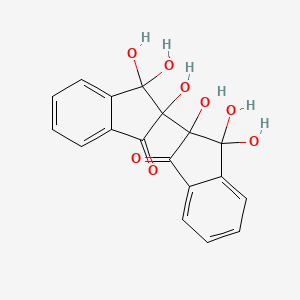
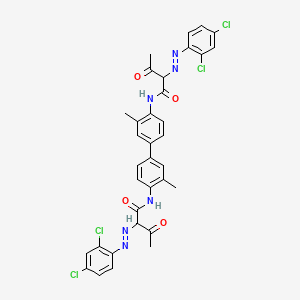

![2-Naphthalenecarboxamide, N-(4-chlorophenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-](/img/structure/B1584602.png)
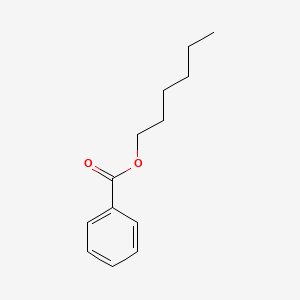
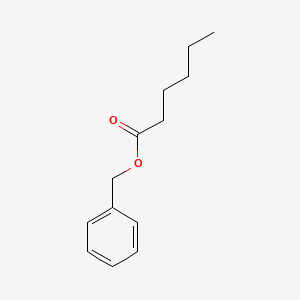
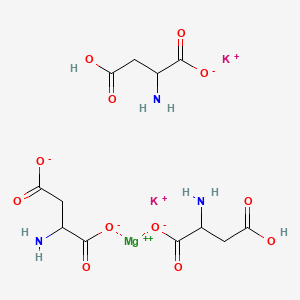
![1,3-Benzenediamine, 4,4'-[(4-methyl-1,3-phenylene)bis(azo)]bis[6-methyl-](/img/structure/B1584609.png)
